2,4-Difluoro-5-hydroxybenzaldehyde

Description

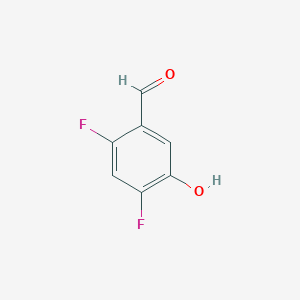

2,4-Difluoro-5-hydroxybenzaldehyde (C₇H₄F₂O₂) is a fluorinated aromatic aldehyde featuring two fluorine atoms at the 2- and 4-positions of the benzene ring, a hydroxyl group at position 5, and an aldehyde functional group at position 1. This compound combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2,4-difluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHAZIWJSPBIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxybenzaldehyde typically involves the fluorination of hydroxybenzaldehyde derivatives. One common method is the reaction of 2,4-difluorobenzaldehyde with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2,4-Difluoro-5-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Weight : ~158.1 g/mol (calculated from 2,4-difluorobenzaldehyde [C₇H₄F₂O; MW 142.1] with an added hydroxyl group) .

- Hydrogen Bonding: Two hydrogen bond acceptors (fluorine atoms) and one donor (hydroxyl group), enhancing solubility in polar solvents.

- Reactivity : The aldehyde group is susceptible to nucleophilic addition, while fluorines stabilize the aromatic ring against electrophilic substitution.

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-difluoro-5-hydroxybenzaldehyde with structurally related compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

*Inferred or calculated values.

Substituent Position and Electronic Effects

- Fluorine vs. Hydroxyl: Fluorine atoms at positions 2 and 4 increase ring electronegativity, reducing electron density for electrophilic attacks. The hydroxyl group at position 5 introduces hydrogen bonding, improving solubility compared to non-hydroxylated analogs like 2,4-difluorobenzaldehyde .

Biological Activity

2,4-Difluoro-5-hydroxybenzaldehyde (DFHBA) is an organic compound notable for its unique chemical structure, which includes both fluorine and hydroxyl functional groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity of DFHBA, supported by research findings, case studies, and data tables.

DFHBA has the molecular formula CHFO and a molecular weight of approximately 162.1 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may facilitate interactions with biological membranes and proteins, while the hydroxyl group can participate in hydrogen bonding with biological macromolecules.

The mechanism by which DFHBA exerts its biological effects involves several pathways:

- Antimicrobial Activity : DFHBA has been shown to inhibit the growth of various bacteria and fungi. The hydroxyl group is believed to play a crucial role in binding to microbial targets, disrupting their cellular processes.

- Anticancer Activity : Research indicates that DFHBA derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interference with cellular signaling pathways.

Antimicrobial Properties

DFHBA has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that DFHBA could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

In studies involving human cancer cell lines, DFHBA derivatives have shown promising results in inhibiting cell proliferation. For instance:

- Breast Cancer (MCF-7) : DFHBA exhibited an IC50 value of 25 µM, indicating potent antiproliferative effects.

- Colorectal Cancer (HT-29) : The compound demonstrated significant cytotoxicity with an IC50 value of 30 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of DFHBA against various bacterial strains. The researchers found that DFHBA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy. -

Research on Anticancer Activity :

Another study published in Cancer Letters explored the effects of DFHBA on apoptosis in breast cancer cells. The findings indicated that DFHBA treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.